3-Piperidinyl 2-furoate hydrochloride
Description
3-Piperidinyl 2-furoate hydrochloride is a piperidine-derived compound featuring a 2-furoate ester group. The molecular formula is likely C₁₀H₁₄NO₃·HCl, derived from the combination of a piperidinyl group (C₅H₁₀N) and a 2-furoate moiety (C₅H₃O₃), with hydrochloric acid as the counterion .
Synthesis: Analogous methods for similar compounds involve esterification under acidic conditions. For example, ethyl 2-furoate derivatives are synthesized via condensation of furoic acid esters with alcohols or amines (e.g., piperidine derivatives) in the presence of catalysts like H₂SO₄ .
Applications: Piperidinyl esters are frequently utilized in pharmaceutical research. For instance, BAY-65-1942 (a piperidinyl oxazinone hydrochloride) acts as an IKKβ inhibitor, demonstrating anti-inflammatory and cardioprotective properties . Similarly, 3-piperidinyl benzoate derivatives are intermediates in drug discovery .
Structure
2D Structure
Properties
IUPAC Name |
piperidin-3-yl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-4-2-6-13-9)14-8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDFQOZIOYYKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The principal synthetic approach to 3-Piperidinyl 2-furoate hydrochloride involves the formation of an ester bond between 2-furoic acid (or its reactive derivatives) and a piperidinylmethyl moiety. The key steps include:
- Activation of 2-furoic acid to a more reactive intermediate such as 2-furoyl chloride.
- Reaction of 2-furoyl chloride with 3-piperidinylmethanol or piperidine derivatives.
- Use of a base to neutralize the hydrochloric acid formed during the esterification.
- Isolation and purification of the hydrochloride salt form.
Detailed Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-furoyl chloride | React 2-furoic acid with thionyl chloride (SOCl2) under reflux | Thionyl chloride converts the acid to acid chloride, increasing reactivity |
| 2 | Esterification | React 2-furoyl chloride with 3-piperidinylmethanol or piperidine derivative | Triethylamine or similar base is added to neutralize HCl formed |
| 3 | Isolation of product | Product is precipitated as hydrochloride salt by treatment with HCl gas or acidified solvent | Purification by recrystallization from solvents such as isopropanol |
| 4 | Characterization | Use NMR, IR spectroscopy, and GC to confirm structure and purity | Ensures product identity and monitors reaction progress |
This method is supported by the synthesis protocols described by Vulcan Chemicals, which specify the use of 2-furoyl chloride and triethylamine to facilitate the esterification and neutralize the acid byproduct.
Reaction Conditions and Optimization
- Temperature: Typically maintained at mild reflux or controlled room temperature to prevent decomposition.
- Solvent: Common solvents include benzene, dichloromethane, or other inert organic solvents suitable for acid chloride reactions.
- Base: Triethylamine is preferred for its ability to scavenge HCl and drive the reaction forward.
- Purification: Crystallization from isopropanol or similar solvents yields a high-purity hydrochloride salt.
Comparative Preparation Insights
A related compound, 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, is synthesized via a similar esterification reaction between 2-furoic acid and 2-(2-piperidinyl)ethanol, catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentoxide to remove water and drive ester formation. This highlights the versatility of esterification strategies for piperidinyl furoate derivatives.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Furoic acid or 2-furoyl chloride |
| Piperidine derivative | 3-Piperidinylmethanol or piperidine |
| Activating agent | Thionyl chloride (SOCl2) |
| Base | Triethylamine |
| Solvent | Benzene, dichloromethane, or similar inert solvent |
| Reaction temperature | Room temperature to reflux (approx. 25–80°C) |
| Reaction time | 2–4 hours typical |
| Product form | Hydrochloride salt |
| Purification method | Recrystallization from isopropanol |
| Analytical methods | NMR, IR spectroscopy, Gas Chromatography |
Research Findings and Analytical Characterization
- NMR Spectroscopy: Confirms the ester linkage and piperidine ring integrity.
- Gas Chromatography: Monitors reaction completion and purity.
- Infrared Spectroscopy: Identifies characteristic ester carbonyl stretch (~1735 cm⁻¹) and hydrochloride salt formation.
- Yield: Typical isolated yields range from 40% to 60% depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furoate ester group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furoate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated piperidine derivatives.
Substitution: Substituted furoate esters with various functional groups.
Scientific Research Applications
3-Piperidinyl 2-furoate hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .
Scientific Research Applications
- Neuroprotective Effects Studies suggest that 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride, a compound with structural similarities, may have neuroprotective effects, limiting neuronal death or degeneration in pathological conditions. This makes it a subject of interest in neuropharmacology research.
- Structural Similarity Several compounds exhibit structural similarities to 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride, offering varied applications:
- 5-(p-Chlorophenyl)-2-furoic acid: A furoic acid derivative exhibiting distinct electrophilic properties.
- 5-(p-Nitrophenyl)-2-furoic acid: A furoic acid derivative known for its strong electron-withdrawing effects.
- 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride: A furoate derivative with different ester functionality affecting solubility.
- Medicinal Chemistry The uniqueness of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride lies in its specific combination of a piperidine ring with the furoic acid structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential therapeutic applications, particularly in neuroprotection and cancer treatment, further highlight its significance in medicinal chemistry.
- COPD and Asthma Treatment Muscarinic receptor antagonists, including tetramethyleneimine and related compounds, have shown potential in treating chronic obstructive pulmonary disease (COPD) and asthma . These compounds provide protection to the segmental bronchus and are applicable for treating dyspnea associated with these conditions .
- Fluticasone Propionate/Furoate Preparation: Improved processes for preparing fluticasone propionate/furoate, members of the corticosteroidal androstane family, have been developed . These processes involve treating specific compounds with cyclic secondary amines and bromofluoromethane, followed by purification to achieve desired purity . Fluticasone derivatives are synthetic steroids with potent anti-inflammatory actions, making them useful as nasal inhalers or sprays .
Data Table: Structurally Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(p-Chlorophenyl)-2-furoic acid | Furoic acid derivative | Exhibits distinct electrophilic properties |
| 5-(p-Nitrophenyl)-2-furoic acid | Furoic acid derivative | Known for its strong electron-withdrawing effects |
| 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride | Furoate derivative | Different ester functionality affecting solubility |
Case Studies:
While specific case studies on this compound are not available in the search results, studies involving similar compounds and related research areas provide relevant insights:
- Oral H1 Antihistamines for Eczema Research on oral H1 antihistamines, such as cetirizine, fexofenadine, and loratadine, has been conducted to evaluate their effectiveness as add-on therapies for topical eczema treatment . Although the studies showed diversity in duration, dosage, and outcome assessment, some findings suggest potential benefits in reducing pruritus (itching) .
- Fexofenadine: One study showed that fexofenadine (120 mg/d) taken by adults over one week probably leads to a small reduction in patient-assessed symptoms of pruritus .
- Loratadine: Compared with placebo, fexofenadine 120 mg/d given to adults for one week probably slightly improves patient-assessed itch, as well as producing a greater reduction in the area of itch, as assessed by a physician .
Mechanism of Action
The mechanism of action of 3-Piperidinyl 2-furoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The furoate ester group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Piperidinyl Esters and Furoates
*Inferred from structurally similar piperidinyl hydrochlorides .
Key Observations :
- Functional Group Impact : The piperidinyl group enhances pharmacological activity (e.g., enzyme inhibition) compared to simple alkyl esters like methyl 2-furoate, which are primarily used in flavorings .
- Hazards : Piperidinyl hydrochlorides generally exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Pharmacological and Toxicological Profiles
Notes:
- Odor profiles in furoate esters vary significantly with substituents. Allyl 2-furoate emits a "decayed" odor, while ethyl 2-furoate has "sweet" and "urinous" notes .
- Piperidinyl derivatives like BAY-65-1942 show targeted therapeutic effects, unlike non-piperidinyl furoates .
Biological Activity
3-Piperidinyl 2-furoate hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of the Compound
This compound (CAS No. 1220037-16-0) consists of a piperidine ring linked to a furoate moiety, with the hydrochloride form enhancing its solubility in aqueous solutions. This structural configuration is significant for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with several enzymes and proteins, influencing their activity and function. Key mechanisms include:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Cell Signaling Modulation : It affects signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors, thereby modulating cellular responses.
The biochemical properties of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Solubility | High solubility in aqueous solutions due to hydrochloride form |
| Stability | Stable under physiological conditions, but may degrade over time |
| Interaction with Enzymes | Modulates activity of cytochrome P450 enzymes |
| Cellular Effects | Influences cell signaling pathways and gene expression |
Case Studies
- Metabolic Pathway Analysis : In laboratory settings, studies have demonstrated that varying doses of this compound can lead to different metabolic outcomes in animal models. Lower doses often enhance metabolic activity, while higher doses may exhibit inhibitory effects on specific enzymes.
- Transport Mechanisms : Research indicates that the transport and distribution of this compound within cells involve specific transporters. This affects its localization and accumulation in various cellular compartments, which is critical for its biological activity.
Clinical Implications
The potential therapeutic applications of this compound are extensive:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it serves as an important intermediate in drug development.
- Pharmacological Research : Its effects on biological systems make it a candidate for studying the pharmacological properties of piperidine derivatives.
Q & A
What are the optimized synthetic routes for 3-Piperidinyl 2-furoate hydrochloride, and how do reaction conditions affect yield?
Answer:
The synthesis of this compound involves coupling a piperidine derivative with a furoate ester under controlled conditions. Key steps include:
- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for esterification .
- Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of the ester group) .
- Purification : Column chromatography with silica gel and methanol/dichloromethane mixtures (e.g., 5–10% MeOH in DCM) yields >95% purity .
Advanced considerations : Microwave-assisted synthesis can reduce reaction time by 40% but may require optimization of dielectric properties .
How can researchers ensure purity and characterize this compound?
Answer:
- Chromatographic methods : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) resolves impurities <0.5% .
- Spectroscopic validation :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (furoate protons) and δ 3.2–3.6 ppm (piperidinyl protons) confirm structure .
- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 233.1 (base peak) .
Advanced tip : Use differential scanning calorimetry (DSC) to confirm crystalline stability (melting point: 215–216°C) .
What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a Shimadzu LC-30 system with a triple quadrupole detector. LOQ: 1 ng/mL in plasma .
- Sample preparation : Solid-phase extraction (C18 cartridges) with 80% recovery .
Advanced challenge : Matrix effects from piperidine metabolites may require isotopic internal standards (e.g., deuterated analogs) .
How should researchers assess the compound’s acute toxicity and target organ effects?
Answer:
- In vitro models : HepG2 cells for hepatotoxicity (IC₅₀: >100 µM suggests low risk) .
- In vivo protocols : OECD 423 acute oral toxicity testing in rodents (dose range: 50–500 mg/kg) .
Data gap : No specific target organ toxicity data exist; assume precautionary measures (e.g., avoid inhalation, use fume hoods) .
What structural modifications enhance the compound’s pharmacological activity?
Answer:
- Piperidine substitution : Introducing a methyl group at the 4-position increases lipophilicity (logP +0.3) and CNS penetration .
- Furoate ester replacement : Replacing the ester with an amide improves metabolic stability (t₁/₂ in liver microsomes: +2.5 hrs) .
Advanced insight : Molecular docking studies suggest the furoate group interacts with hydrophobic pockets in enzyme targets (e.g., kinases) .
How does this compound behave in environmental matrices?
Answer:
- Persistence : Hydrolysis half-life in water: 48 hrs at pH 7 (furoate ester cleavage dominant) .
- Ecotoxicity : No data available; follow precautionary disposal (incineration at >800°C) to avoid soil contamination .
What are the stability challenges in long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the ester bond (accelerated by humidity) and piperidine oxidation .
- Storage : 2–8°C in argon-purged vials with desiccants (≤5% degradation over 12 months) .
How can the compound be formulated for in vivo delivery?
Answer:
- Nanoparticulate systems : PEG-PLGA nanoparticles (size: 150 nm) improve bioavailability by 3-fold in rodent models .
- pH-sensitive carriers : Use Eudragit L100-55 for targeted intestinal release .
What metabolic pathways are predicted for this compound?
Answer:
- Phase I metabolism : Ester hydrolysis to 2-furoic acid and 3-piperidinol (CYP3A4-mediated) .
- Phase II : Glucuronidation of the hydroxylated piperidine moiety (predicted via in silico tools like ADMET Predictor) .
How to resolve contradictions in published data on its biological activity?
Answer:
- Case example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Replicate experiments under standardized conditions (e.g., 1 mM ATP, pH 7.4) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
